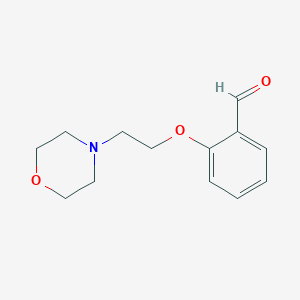

2-(2-吗啉乙氧基)苯甲醛

描述

2-(2-Morpholinoethoxy)benzaldehyde is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. It is related to benzaldehyde derivatives and morpholine derivatives, which are often used in organic synthesis and catalysis. The compound's structure includes a benzaldehyde moiety and a morpholino group, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Morpholinoethoxy)benzaldehyde can involve various strategies. For instance, triazolium salts derived from morpholinone have been shown to catalyze chemoselective cross-benzoin reactions, which could potentially be applied to the synthesis of similar compounds . Additionally, enantiopure morpholine derivatives have been prepared through selenocyclofunctionalization, indicating that morpholine-containing compounds can be synthesized with high yields and diastereoselectivity . These methods highlight the versatility of morpholine derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Morpholinoethoxy)benzaldehyde can be quite complex. For example, a related compound with a morpholine and benzaldehyde moiety has been reported to have two independent molecules in its asymmetric unit, each with significant dihedral angles between the naphthalene and benzene rings . This suggests that the morpholino group can influence the overall conformation and steric arrangement of such molecules.

Chemical Reactions Analysis

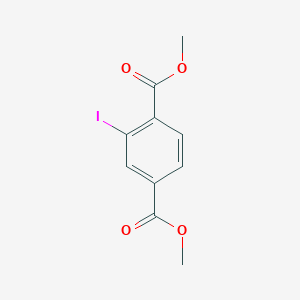

Morpholine derivatives are involved in various chemical reactions. The reduction of benzaldehydes by morpholine-borane has been studied, showing that electron-withdrawing groups enhance the rate of reduction . Oxidation reactions are also relevant, as seen with the oxidation of substituted benzaldehydes by morpholinium chlorochromate, leading to benzoic acids . These studies demonstrate the reactivity of morpholine-containing compounds in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Morpholinoethoxy)benzaldehyde can be inferred from related compounds. For instance, the solubility and reactivity of benzaldehydes in various solvents have been analyzed, which is crucial for understanding the behavior of such compounds in different environments . Additionally, the presence of a morpholine group can affect the compound's electron density and steric hindrance, influencing its chemical properties and interactions with other molecules .

科学研究应用

催化与反应工程

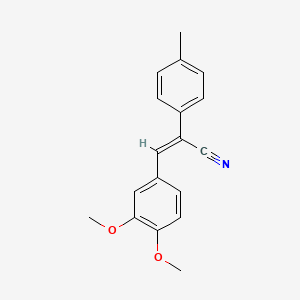

化学选择性 N-杂环卡宾催化的交叉苯偶联反应:源自吗啉的三唑盐被发现可以催化化学选择性的交叉苯偶联反应,展示了它们在合成化学中的潜力。这包括使用各种取代的苯甲醛衍生物 (Langdon 等人,2014)。

酶催化的不对称 C-C 键形成:苯甲醛裂合酶是一种高度对映选择性的酶,催化 (R)-苯偶联衍生物的形成和裂解。该研究展示了其在反应工程中合成各种苯偶联化合物的应用 (Kühl 等人,2007)。

有机合成与化学反应

2-吗啉丁二烯的反应性:2-吗啉丁二烯与各种亲二烯体(包括苯甲醛)表现出典型的烯胺反应。此研究探讨了所得产物的构象依赖性 (Barluenga 等人,1990)。

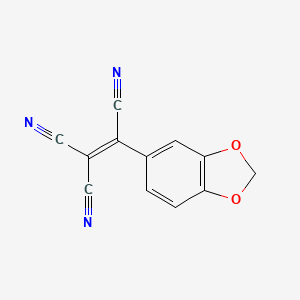

合成 6-氨基-2-(二氰亚甲基)-4-苯基-1,2-二氢吡啶-3,5-二甲腈:此合成涉及在吗啉存在下苯甲醛的缩合,展示了吗啉在促进复杂有机合成中的作用 (Kurskova 等人,2021)。

材料科学与催化

- 装饰有树枝状体系的聚合物珠:经杂环醛(包括与吗啉相关的那些)修饰的聚合物珠已被用作 A3 偶联催化剂的载体。此应用突出了这些化合物在材料科学和催化中的多功能性 (Bukowska 等人,2020)。

分析化学

- 杂环偶氮甲碱化合物作为分析试剂:对苯甲醛衍生物(包括与吗啉相关的那些)作为分析试剂的研究表明它们在开发新的分析方法中的潜力 (Otomo & Kodama, 1973)。

安全和危害

属性

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOHRJPUWBWZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359624 | |

| Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholinoethoxy)benzaldehyde | |

CAS RN |

68997-45-5 | |

| Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

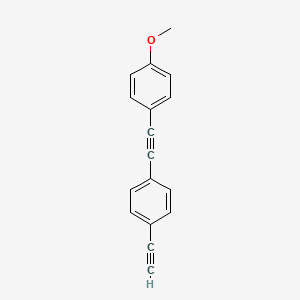

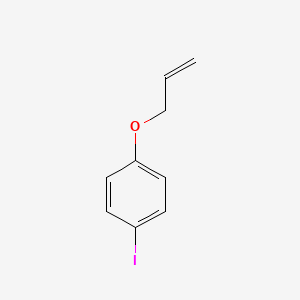

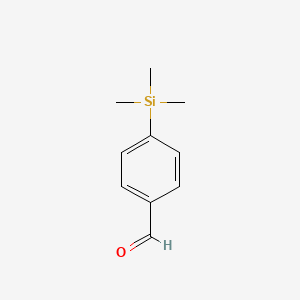

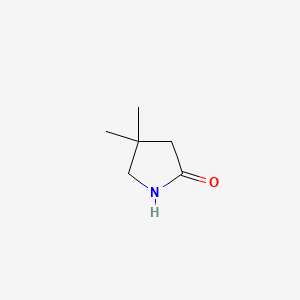

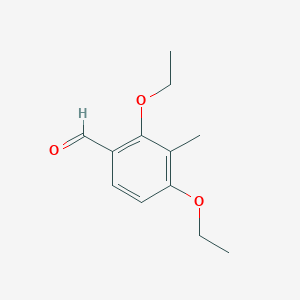

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。